molecular formula C19H16ClN3O3 B2983933 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile CAS No. 931748-85-5

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Cat. No. B2983933
CAS RN: 931748-85-5
M. Wt: 369.81
InChI Key: XZZIQJKEZMEZKE-UHFFFAOYSA-N
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Description

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthesis Insights

The chemical compound 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile, due to its complex structure involving furan, oxazole, and pyrrolidine rings, is likely to be of interest in the field of organic synthesis and materials science. Compounds with similar structures have been synthesized and studied for their crystal structures using X-ray diffraction techniques, which could provide insights into the molecular geometry, electron distribution, and potential reactivity of such complex molecules (Kumar et al., 2018).

Reactivity and Interaction Studies

The reactivity of compounds containing pyrrole, furan, and oxazole rings with various reagents, including electrophiles and nucleophiles, can be significant in developing new synthetic methodologies or materials with unique properties. Studies on similar heterocyclic compounds have explored their cycloaddition reactions and nucleophilic substitution patterns, which might be applicable for further functionalization of the compound (Saito et al., 1988).

Catalytic Applications

The incorporation of oxazole and pyrrolidine units in catalyst design can influence the catalytic activity and selectivity, particularly in reactions such as CO2 reduction. Research on rhenium tricarbonyl complexes with oxazoline ligands, closely related to the oxazole moiety, shows promising catalytic activity in CO2 reduction, hinting at the potential application of the compound in catalysis or as a ligand in transition metal complexes (Nganga et al., 2017).

Photophysical and Electrochemical Properties

The structural features of heterocyclic compounds, including furan and oxazole rings, can impart unique photophysical and electrochemical properties, making them suitable for application in organic electronics, photonics, or as sensors. The synthesis and manipulation of aminooxazole-carbonitrile derivatives have led to compounds with micromolar activity against cannabinoid receptors, indicating potential bioactivity or sensor applications for related structures (Spencer et al., 2012).

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-13-3-5-14(6-4-13)24-12-15-7-8-17(25-15)18-22-16(11-21)19(26-18)23-9-1-2-10-23/h3-8H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZIQJKEZMEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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